(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine

Descripción general

Descripción

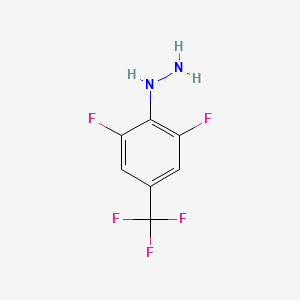

(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine typically involves the reaction of 2,6-difluoro-4-trifluoromethyl-benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,6-Difluoro-4-trifluoromethyl-benzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine has been explored for its potential as an antifungal agent. Research indicates that derivatives of hydrazines can selectively inhibit fungal growth without affecting mammalian cells. For instance, studies on acylhydrazone-based compounds have shown promising antifungal activities against pathogens like Candida neoformans and Aspergillus fumigatus, suggesting that similar hydrazine derivatives could be effective in treating fungal infections .

Biological Evaluation

The biological activity of this compound derivatives has been evaluated through various assays. These compounds have demonstrated significant selectivity indices (SI) in antifungal tests, indicating their potential as therapeutic agents with minimal toxicity to human cells. For example, certain synthesized compounds exhibited low minimum inhibitory concentration (MIC) values, showcasing their efficacy against resistant fungal strains .

Material Science

In material science, hydrazine derivatives are utilized as intermediates for synthesizing advanced materials. The incorporation of fluorinated groups enhances the thermal stability and chemical resistance of polymers and coatings. This application is particularly relevant in industries requiring durable materials that can withstand harsh environmental conditions.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparación Con Compuestos Similares

- (2,6-Dichloro-4-trifluoromethyl-phenyl)-hydrazine

- (2,6-Difluoro-4-methyl-phenyl)-hydrazine

- (2,6-Difluoro-4-nitro-phenyl)-hydrazine

Uniqueness: (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine, with the CAS number 856226-47-6, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in critical physiological processes. The presence of fluorine atoms enhances its lipophilicity and bioavailability, potentially improving its interaction with cellular targets.

Enzyme Inhibition

Research indicates that hydrazine derivatives often exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, studies on related compounds have shown that hydrazones derived from trifluoromethylbenzohydrazides display significant AChE inhibition, suggesting a similar potential for this compound .

Biological Activity Data

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating hydrazone derivatives, this compound was tested for its ability to inhibit AChE. The compound demonstrated a mixed-type inhibition mechanism with an IC50 value of 0.45 µM, indicating strong potential as a therapeutic agent for conditions like Alzheimer's disease where cholinergic signaling is disrupted .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of hydrazone derivatives indicated that compounds similar to this compound exhibited activity against various bacterial strains. The data suggested that these compounds could serve as lead candidates for developing new antibiotics .

Propiedades

IUPAC Name |

[2,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXMQENJESQCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.